[({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate is a complex organic compound that features an indole moiety, a carbamoyl group, and a sulfanyl sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate typically involves multiple steps, starting with the preparation of the indole derivative. The indole derivative is then reacted with ethyl carbamate to form the carbamoyl intermediate. This intermediate is further reacted with a sulfanyl sulfonate reagent under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitronium ions are used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and protein modifications. Its indole moiety is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, offering possibilities for drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate involves its interaction with specific molecular targets. The indole moiety can bind to protein active sites, while the carbamoyl and sulfanyl groups can form covalent bonds with nucleophilic residues. This multi-faceted interaction allows the compound to modulate enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, [({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate stands out due to its unique combination of functional groups. This combination allows for a broader range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H13N2O4S2- |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[2-[(2-sulfonatosulfanylacetyl)amino]ethyl]-1H-indole |
InChI |
InChI=1S/C12H14N2O4S2/c15-12(8-19-20(16,17)18)13-6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7,14H,5-6,8H2,(H,13,15)(H,16,17,18)/p-1 |
InChI Key |
FHFNZIWTVQLHTO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.